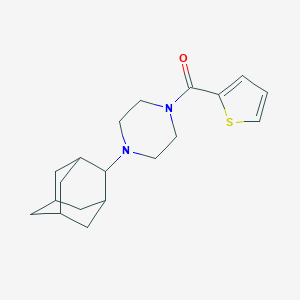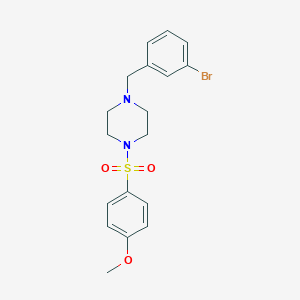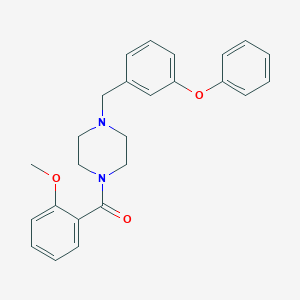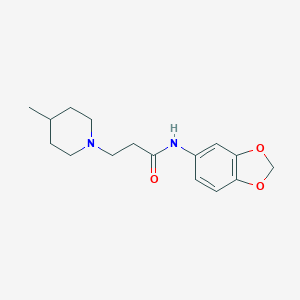
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as CPP or CPP-109, is a chemical compound that has gained attention in the scientific community due to its potential as a treatment for addiction. CPP-109 is a derivative of a compound called vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for treating addiction.
Mécanisme D'action
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 works by inhibiting an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme breaks down GABA, a neurotransmitter that plays a role in regulating reward and motivation pathways in the brain. By inhibiting GABA transaminase, N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 increases GABA levels in the brain, which may reduce drug craving and reward-seeking behavior.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been shown to alter the activity of several other neurotransmitters, including dopamine, serotonin, and glutamate. These changes may contribute to its anti-addictive effects. N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has also been found to have anxiolytic and anticonvulsant properties, which may make it useful for treating anxiety and seizure disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 is that it has been well-studied in both animal models and humans, so there is a wealth of data available on its pharmacology and safety. However, one limitation is that it has not yet been approved for clinical use, so researchers must obtain special permission to use it in their experiments.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109. One area of interest is its potential for treating other types of addiction, such as opioid addiction. Another direction is to investigate the optimal dosing and administration of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 for maximum efficacy and safety. Finally, researchers may explore the use of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 in combination with other drugs or behavioral therapies to enhance its anti-addictive effects.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine to form N-(4-chlorobenzoyl)-4-methylpiperidine. This compound is then reacted with 3-bromopropionyl chloride to form N-(4-chlorobenzoyl)-3-(4-methylpiperidin-1-yl)propanamide. Finally, the 4-chlorobenzoyl group is removed using sodium hydroxide to yield N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been studied extensively for its potential as a treatment for addiction, particularly for cocaine and alcohol addiction. In preclinical studies, N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Clinical trials in humans have also shown promise, with one study finding that N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 reduced cocaine use in treatment-resistant cocaine addicts.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C15H21ClN2O |
Poids moléculaire |
280.79 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19) |
Clé InChI |
SBDBWDDRUWOMBR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)



![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)




methanone](/img/structure/B248780.png)
